(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Overview
Description
®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a tert-butyl group, a methyl group, and an imidazolidinone ring, all attached to a trifluoroacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research applications.
Mechanism of Action
Target of Action
The primary target of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is organic compounds in synthetic organic chemistry . The compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
The compound interacts with its targets through a unique reactivity pattern elicited by the crowded tert-butyl group . This interaction involves the introduction of the tert-butoxycarbonyl group into the target organic compounds . The trifluoromethyl group also plays an increasingly important role in this process .
Biochemical Pathways
The compound affects the biosynthetic and biodegradation pathways of organic compounds . It is involved in the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . The introduction of the tert-butoxycarbonyl group into organic compounds is a key step in these pathways .
Result of Action
The result of the compound’s action is the formation of tert-butoxycarbonyl derivatives of amino acids and other organic compounds . This transformation is part of the compound’s role in synthetic organic chemistry, contributing to the efficiency, versatility, and sustainability of the synthesis process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the formation of tert-butyl ethers of alcohols and phenols is performed in solvent-free conditions at room temperature . The catalyst used in this process can be easily recovered and reused several times without loss of activity .
Biochemical Analysis
Biochemical Properties
®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid acts as a highly selective organocatalyst in biochemical reactions, particularly in 1,3-dipolar addition and Friedel-Crafts alkylation . It interacts with various enzymes and proteins, forming complexes that enable the differentiation of enantiomers based on their physical and chemical properties . This interaction is crucial for the compound’s function as a resolving agent in organic synthesis.
Cellular Effects
The effects of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid on cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules . These interactions can lead to changes in cell function, including alterations in metabolic flux and enzyme activity.
Molecular Mechanism
At the molecular level, ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form complexes with enantiomers is central to its mechanism of action, facilitating the separation and synthesis of chiral compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid are critical factors. Over time, the compound’s effects on cellular function can change, with long-term studies indicating potential impacts on cellular metabolism and gene expression . The product’s stability is maintained under specific storage conditions, ensuring its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses are effective in achieving the desired biochemical outcomes . Threshold effects are observed, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its function as an organocatalyst . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s role in organic synthesis .
Transport and Distribution
Within cells and tissues, ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidinone ring.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents.
Attachment of the Trifluoroacetic Acid Moiety:
Industrial Production Methods
In industrial settings, the production of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(tert-Butyl)-3-methyl-4-imidazolidinone: Lacks the trifluoroacetic acid moiety, resulting in different chemical and biological properties.
3-Methyl-4-imidazolidinone: A simpler analog without the tert-butyl and trifluoroacetic acid groups.
Uniqueness
®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is unique due to its chiral nature and the presence of multiple functional groups that confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHKOEMMPVPVOS-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458821 | |
Record name | (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900503-36-8 | |
Record name | 4-Imidazolidinone, 2-(1,1-dimethylethyl)-3-methyl-, (2R)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900503-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 900503-36-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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